molecular formula C15H16O3 B6371899 5-(2,5-Dimethoxyphenyl)-2-methylphenol CAS No. 1261967-98-9

5-(2,5-Dimethoxyphenyl)-2-methylphenol

Cat. No.: B6371899
CAS No.: 1261967-98-9
M. Wt: 244.28 g/mol
InChI Key: BYTRHZGKAFKQBV-UHFFFAOYSA-N
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Description

5-(2,5-Dimethoxyphenyl)-2-methylphenol is a phenolic compound featuring a dimethoxyphenyl group substituted at the 5-position and a methyl group at the 2-position of the phenol ring. The dimethoxyphenyl moiety is common in bioactive molecules, influencing electronic properties and metabolic stability .

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-10-4-5-11(8-14(10)16)13-9-12(17-2)6-7-15(13)18-3/h4-9,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTRHZGKAFKQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=CC(=C2)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683909
Record name 2',5'-Dimethoxy-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261967-98-9
Record name 2',5'-Dimethoxy-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethoxyphenyl)-2-methylphenol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 2,5-dimethoxybenzene with a suitable alkylating agent, followed by hydroxylation to introduce the phenolic group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts reactions with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethoxyphenyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(2,5-Dimethoxyphenyl)-2-methylphenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethoxyphenyl)-2-methylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The methoxy groups may also influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Molecular Formula Key Functional Groups Notable Properties Reference
5-(2,5-Dimethoxyphenyl)-2-methylphenol C₁₅H₁₆O₃ Phenol, dimethoxy, methyl Predicted: Moderate solubility in polar solvents due to phenolic -OH; higher lipophilicity than non-methylated analogs. -
3-(2,5-Dimethoxyphenyl)propionic acid C₁₁H₁₄O₄ Carboxylic acid, dimethoxy CAS 10538-49-5; higher acidity (pKa ~4-5) compared to phenolic analogs. Soluble in alkaline aqueous solutions .
5-(2,5-Dimethoxyphenyl)valeric acid C₁₃H₁₈O₄ Carboxylic acid, dimethoxy Longer alkyl chain increases lipophilicity (logP ~2.5–3.0), potentially enhancing membrane permeability .
5-(3,5-Difluorophenyl)-2-methoxyphenol C₁₃H₁₀F₂O₂ Phenol, methoxy, difluoro Fluorine atoms enhance electronegativity, potentially improving metabolic stability and receptor binding .

Key Observations:

  • Acidity: Carboxylic acid derivatives (e.g., 3-(2,5-Dimethoxyphenyl)propionic acid) exhibit lower pKa values than phenolic analogs, favoring ionization in physiological conditions .
  • Lipophilicity: Alkyl chain length (e.g., valeric acid vs. methylphenol) correlates with increased logP, impacting bioavailability .
  • Electronic Effects: Fluorinated analogs (e.g., 5-(3,5-Difluorophenyl)-2-methoxyphenol) demonstrate enhanced electronic modulation for targeted bioactivity .

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